2-chloro-N-(2-methylbenzyl)acetamide
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Overview
Description
2-chloro-N-(2-methylbenzyl)acetamide is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-methylbenzyl)acetamide can be represented by the SMILES stringCC1=CC=C(CNC(CCl)=O)C=C1
. This indicates that the molecule consists of a benzene ring with a methyl group and a chloroacetamide group attached to it. Physical And Chemical Properties Analysis
2-chloro-N-(2-methylbenzyl)acetamide is a solid compound . Its molecular weight is 197.66 . The compound’s molecular formula is C10H12ClNO .Scientific Research Applications
Analgesic Activity and Molecular Docking
Research on derivatives of 2-chloro-N,N-diphenylacetamide has shown significant applications in the development of analgesic agents. One study synthesized novel 2-chloro-N,N-diphenylacetamide derivatives, evaluating their analgesic activity through in vivo methods and molecular docking studies on COX-1 and COX-2 enzymes. A specific derivative demonstrated considerable analgesic response, highlighting the potential for new pain management solutions (Arvind Kumar, Sushil Kumar, A. Mishra, 2019).
Anticancer Properties
Another avenue of research involves the synthesis of acetamide derivatives for anticancer activity. A study synthesized 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, evaluating their anticancer activity against various cancer cell lines. A particular compound showed high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, demonstrating the potential of acetamide derivatives in cancer therapy (A. Karaburun et al., 2018).
Environmental and Health Impact Studies
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the environmental and health implications of these compounds. A comparative study demonstrated the metabolic pathways of various chloroacetamide herbicides, suggesting a complex activation pathway that could lead to carcinogenic outcomes. This research underscores the importance of understanding the metabolic fate of chemical compounds for environmental and health risk assessments (S. Coleman et al., 2000).
Molecular Docking and Photovoltaic Efficiency
A study on bioactive benzothiazolinone acetamide analogs explored their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. The research aimed at assessing the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting a unique application of acetamide derivatives in renewable energy technologies (Y. Mary et al., 2020).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 2-chloro-N-(2-methylbenzyl)acetamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
2-chloro-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDDHAOOOPHJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429413 |
Source
|
Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylbenzyl)acetamide | |
CAS RN |
78710-36-8 |
Source
|
Record name | 2-chloro-N-(2-methylbenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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